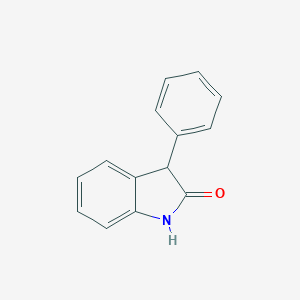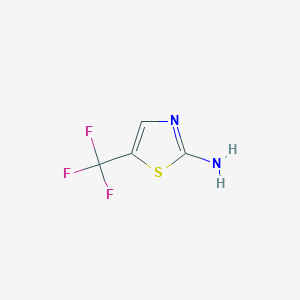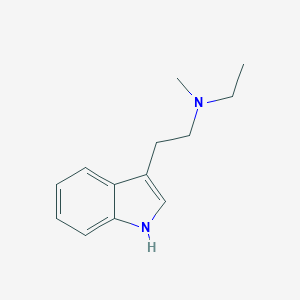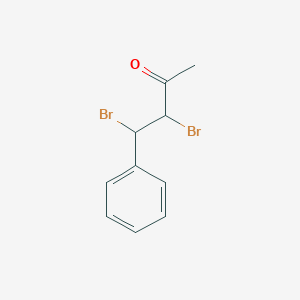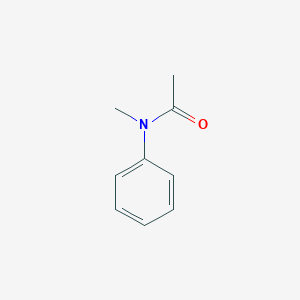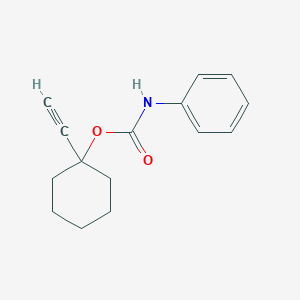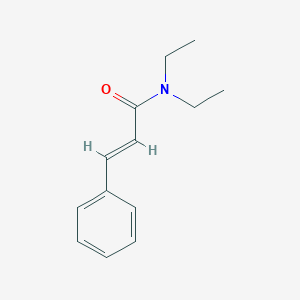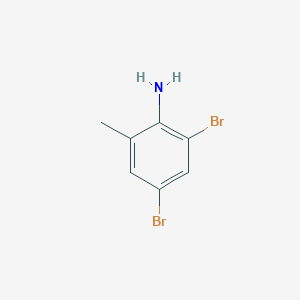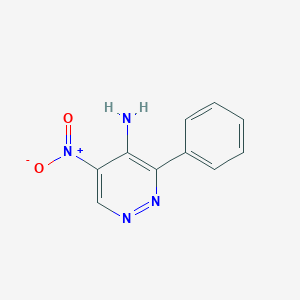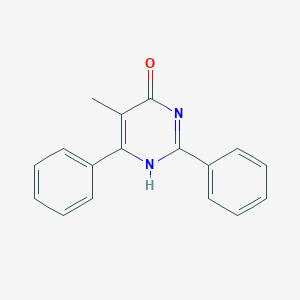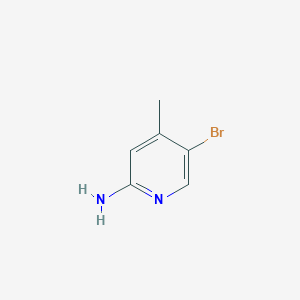
2-Amino-5-bromo-4-methylpyridine
概要
説明
2-Amino-5-bromo-4-methylpyridine is a chemical compound with the empirical formula C6H7BrN2 . It is used as a pharmaceutical intermediate . It can also be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular weight of 2-Amino-5-bromo-4-methylpyridine is 187.04 . The SMILES string representation of the molecule is Cc1cc(N)ncc1Br .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-methylpyridine is a light yellow crystalline solid . It has a melting point of 148-151 °C (lit.) , and a predicted boiling point of 254.2±35.0 °C . It is soluble in methanol .科学的研究の応用
-
Pharmaceutical Intermediate
-
Synthesis of Organic Nonlinear Optical (NLO) Single Crystals
- Field : Materials Science
- Application : 2-Amino-5-bromo-4-methylpyridine is used in the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) crystals, which have nonlinear optical properties .
- Method : The crystals were grown by the slow solvent evaporation (SSE) method . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .
- Results : The second order hyperpolarizability of the 2A4MP4HB crystal was analyzed theoretically .
-
Synthesis of 2-Bromo-4-methylpyridine Derivatives
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-Amino-5-bromo-4-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Synthesis of 2-Aminopyrdine Derivatives
-
Synthesis of 2-Amino-4-Methyl-Pyridinium 2-Hydroxy-Benzoate
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-Amino-5-bromo-4-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Synthesis of 2-Aminopyrdine Derivatives
-
Synthesis of 2-Amino-4-Methyl-Pyridinium 2-Hydroxy-Benzoate
Safety And Hazards
2-Amino-5-bromo-4-methylpyridine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .
特性
IUPAC Name |
5-bromo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCMHOKWINDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355838 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methylpyridine | |
CAS RN |
98198-48-2 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



